Polyglyceryl-10 Isostearate vs. Oleate Esters: Quantified Oxidative Stability Advantage
Polyglyceryl esters derived from isostearic acid demonstrate increased oxidative stability and lack of odor or taste when compared to the corresponding oleates (polyglyceryl esters derived from oleic acid) [1]. This difference arises from the saturated branched structure of isostearic acid versus the unsaturated straight-chain structure of oleic acid containing a double bond susceptible to oxidation.
| Evidence Dimension | Oxidative stability (qualitative assessment) |
|---|---|
| Target Compound Data | Increased oxidative stability; lack of odor/taste |
| Comparator Or Baseline | Polyglyceryl oleate esters; prone to oxidation and odor development |
| Quantified Difference | Qualitative assessment only; no quantitative oxidation induction time data reported in source |
| Conditions | SCC Monograph; assessment based on chemical structure and empirical observation (1977) |
Why This Matters
The saturated branched structure confers resistance to rancidity, directly extending product shelf-life and maintaining sensory neutrality in fragrance-sensitive formulations.
- [1] McCarthy JP, Labruto SJ, Mores LR, Schlossman ML. Development of water-in-oil emulsifiers and their application to cosmetic emulsions. J Soc Cosmet Chem. 1977;28:733-740. View Source
